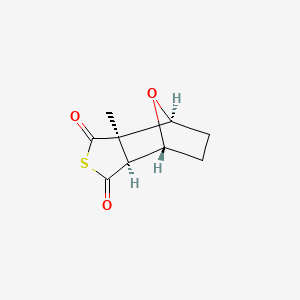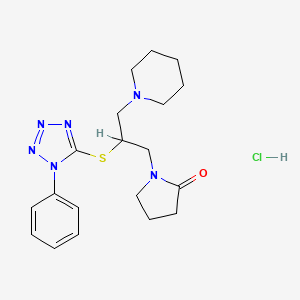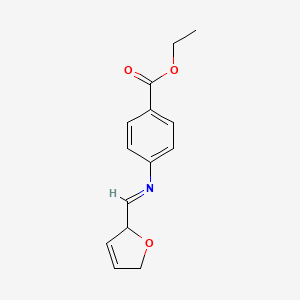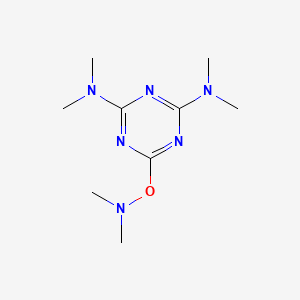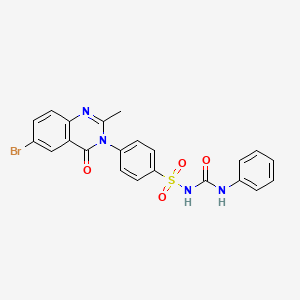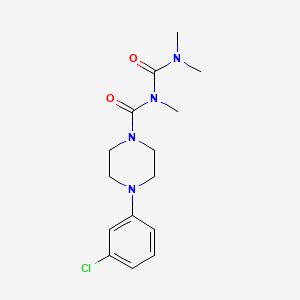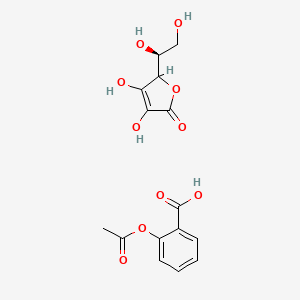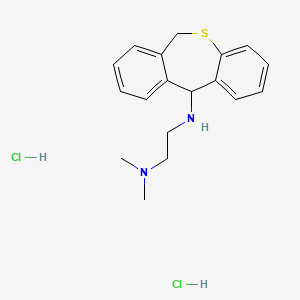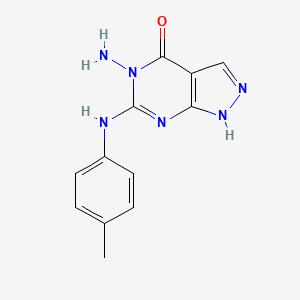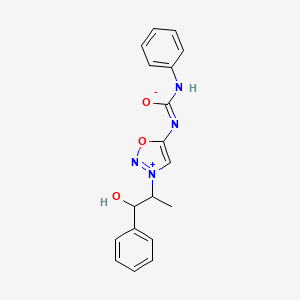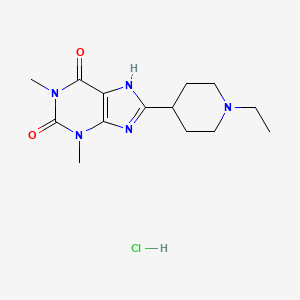
Theophylline, 8-(1-ethyl-4-piperidyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline, 8-(1-ethyl-4-piperidyl)-, hydrochloride is a chemical compound known for its pharmacological properties. It is a derivative of theophylline, which is a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. The addition of the 1-ethyl-4-piperidyl group enhances its pharmacokinetic and pharmacodynamic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Theophylline, 8-(1-ethyl-4-piperidyl)-, hydrochloride typically involves the alkylation of theophylline with 1-ethyl-4-piperidyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. The final product is purified using recrystallization or chromatography techniques to obtain the hydrochloride salt.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the theophylline moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidyl nitrogen.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides of the piperidyl group.
Reduction: Reduced forms of the theophylline moiety.
Substitution: Alkylated or acylated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Theophylline, 8-(1-ethyl-4-piperidyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nucleophilic substitution and oxidation-reduction reactions.
Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential as a bronchodilator and its effects on the central nervous system.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate levels. This results in the relaxation of smooth muscle tissues, particularly in the respiratory tract. Additionally, it has been shown to antagonize adenosine receptors, contributing to its bronchodilator effects.
Vergleich Mit ähnlichen Verbindungen
- Theophylline
- Aminophylline
- Dyphylline
- Oxtriphylline
Comparison: Theophylline, 8-(1-ethyl-4-piperidyl)-, hydrochloride is unique due to the presence of the 1-ethyl-4-piperidyl group, which enhances its pharmacokinetic properties compared to theophylline and its other derivatives. This modification results in improved bioavailability and a longer duration of action, making it a more effective therapeutic agent in certain conditions.
Eigenschaften
CAS-Nummer |
97361-19-8 |
|---|---|
Molekularformel |
C14H22ClN5O2 |
Molekulargewicht |
327.81 g/mol |
IUPAC-Name |
8-(1-ethylpiperidin-4-yl)-1,3-dimethyl-7H-purine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C14H21N5O2.ClH/c1-4-19-7-5-9(6-8-19)11-15-10-12(16-11)17(2)14(21)18(3)13(10)20;/h9H,4-8H2,1-3H3,(H,15,16);1H |
InChI-Schlüssel |
IMZVVHCHRKENSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(CC1)C2=NC3=C(N2)C(=O)N(C(=O)N3C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)
